2-methoxy-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2-methoxy-N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-14-12-18(23-10-6-3-7-11-23)22-17(21-14)13-20-19(24)15-8-4-5-9-16(15)25-2/h4-5,8-9,12H,3,6-7,10-11,13H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZJAPAXUOSPPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=CC=CC=C2OC)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 2-methoxybenzoic acid with 4-methyl-6-(piperidin-1-yl)pyrimidine-2-carbaldehyde in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to enhance yield and purity. This could involve the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient mixing of reactants. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: 2-hydroxy-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide.
Reduction: 2-methoxy-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-methoxy-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methoxy-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity. The piperidinyl and pyrimidinyl groups play a crucial role in its binding affinity and specificity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
2-Methoxy-N-(6-(Pyrimidin-2-ylamino)Hexyl)Benzamide (Compound 9)
- Core Structure : Pyrimidine linked to methoxybenzamide via a hexyl chain.
- Key Differences: Replaces the piperidine and methyl groups on pyrimidine with a pyrimidin-2-ylamino substituent. Features a longer hexyl linker instead of a methylene bridge.
- Synthesis : Prepared using 1,1-carbonyldiimidazole-mediated coupling (65% yield) .
- Significance : The hexyl chain may increase flexibility but reduce metabolic stability compared to the rigid piperidine-pyrimidine system in the target compound.
4-Methoxy-N-(4-(4-(Trifluoromethyl)Phenoxy)Thieno[2,3-d]Pyrimidin-2-yl)Benzamide
- Core Structure: Thieno[2,3-d]pyrimidine fused with a benzamide group.
- Key Differences: Replaces pyrimidine with a thienopyrimidine core, enhancing aromaticity and electron-deficient character. Incorporates a trifluoromethylphenoxy group, which increases lipophilicity and may improve blood-brain barrier penetration .
- Characterization : Analyzed via IR, $ ^1H $ NMR, $ ^{13}C $ NMR, and ESI-MS .
N-((4-Methyl-6-(Pyrrolidin-1-yl)Pyrimidin-2-yl)Methyl)-4-(Trifluoromethoxy)Benzenesulfonamide
- Core Structure : Pyrimidine with pyrrolidine and benzenesulfonamide groups.
- Key Differences: Substitutes piperidine with pyrrolidine (5-membered vs. 6-membered ring), altering steric and electronic profiles.
3-Cyano-N-(2-(4-Methyl-6-(Trifluoromethyl)Pyrimidin-2-yl)Ethyl)Benzamide
- Core Structure: Pyrimidine with trifluoromethyl and cyano-substituted benzamide.
- Key Differences: Trifluoromethyl group increases electronegativity and metabolic resistance.
Physicochemical Trends :
- Lipophilicity: Trifluoromethyl and cyano groups (e.g., ) increase logP values compared to the target compound.
- Solubility : Sulfonamide derivatives (e.g., ) may exhibit higher aqueous solubility due to ionizable groups.
Biological Activity
2-methoxy-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide is a novel compound that has garnered attention for its potential therapeutic applications. Its structural features, including the methoxy and piperidinyl groups, suggest significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
The compound is characterized by the following molecular formula: with a molecular weight of 340.4 g/mol. The synthesis typically involves a multi-step organic reaction, often starting with the condensation of 2-methoxybenzoic acid and 4-methyl-6-(piperidin-1-yl)pyrimidine-2-carbaldehyde using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in dichloromethane .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes involved in inflammatory responses and cell proliferation. The piperidinyl and pyrimidinyl moieties enhance binding affinity, suggesting a role in modulating various signaling pathways .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it exhibited significant inhibitory effects on various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) with an IC50 value of approximately 0.126 µM . This suggests a strong selectivity for cancerous cells over normal cells, providing a promising therapeutic window.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Preliminary research indicates that it may inhibit pro-inflammatory cytokines, thus potentially serving as a therapeutic option for inflammatory diseases .
Case Studies
- In vitro Studies : In a study assessing the efficacy against Staphylococcus aureus and Escherichia coli, derivatives of similar pyrimidine compounds demonstrated MIC values ranging from 3.12 to 12.5 µg/mL, suggesting that modifications to the structure could enhance antibacterial activity .
- In vivo Studies : A toxicity study conducted on Kunming mice showed no acute toxicity at doses up to 2000 mg/kg, indicating a favorable safety profile for further development .
Comparative Analysis with Similar Compounds
The unique structure of this compound sets it apart from other benzamide derivatives. Its dual functionality—acting as both an anti-inflammatory and anticancer agent—positions it as a versatile candidate in drug discovery.
| Compound | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Structure | Anticancer, Anti-inflammatory | 0.126 |
| Similar Pyrimidine Derivative | Structure | Antibacterial | 3.12 - 12.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
